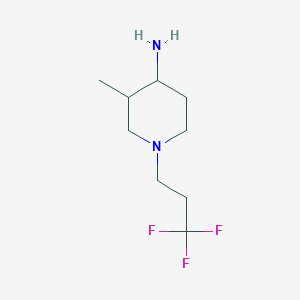![molecular formula C50H58N5O13P B14773461 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14773461.png)
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound suggests it may have unique properties and functionalities due to its intricate arrangement of functional groups and stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, formation of carbon-carbon and carbon-heteroatom bonds, and stereoselective reactions. Common synthetic routes may include:
Protection of hydroxyl groups: using silyl or benzyl protecting groups.
Formation of the oxolan ring: through cyclization reactions.
Introduction of the phosphanyl group: via phosphorylation reactions.
Attachment of the nitrile group: through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Scaling up the synthesis: using continuous flow reactors.
Purification techniques: such as chromatography and crystallization.
Quality control: through analytical methods like NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation and reduction: reactions to modify the oxidation state of functional groups.
Substitution reactions: to replace specific atoms or groups within the molecule.
Hydrolysis reactions: to break down the compound into smaller fragments.
Common Reagents and Conditions
Reagents commonly used in these reactions may include:
Oxidizing agents: like potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: As a potential drug candidate for treating diseases.
Industry: As a catalyst or intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: to modulate their activity.
Interacting with nucleic acids: to influence gene expression.
Disrupting cellular processes: through reactive intermediates or metabolites.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other complex organic molecules with comparable functional groups and stereochemistry. Examples might be:
Nucleoside analogs: used in antiviral therapies.
Phosphorylated compounds: involved in cellular signaling.
Benzodioxole derivatives: with biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C50H58N5O13P |
|---|---|
Molecular Weight |
968.0 g/mol |
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C50H58N5O13P/c1-32(2)54(33(3)4)69(66-24-12-23-51)68-45-27-47(52-28-34(5)48(56)53(49(52)57)30-62-35(6)41-25-43-44(64-31-63-43)26-42(41)55(58)59)67-46(45)29-65-50(36-13-10-9-11-14-36,37-15-19-39(60-7)20-16-37)38-17-21-40(61-8)22-18-38/h9-11,13-22,25-26,28,32-33,35,45-47H,12,24,27,29-31H2,1-8H3/t35?,45-,46+,47+,69?/m0/s1 |
InChI Key |
HELMADRJLXZBLS-GMKPMIKASA-N |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)COC(C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3)[C@H]4C[C@@H]([C@H](O4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)COC(C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C4CC(C(O4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydroxy-2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14773378.png)
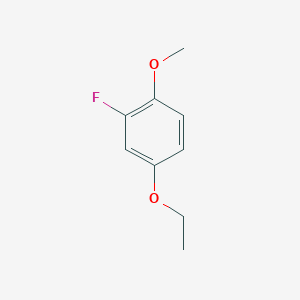
![3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14773391.png)
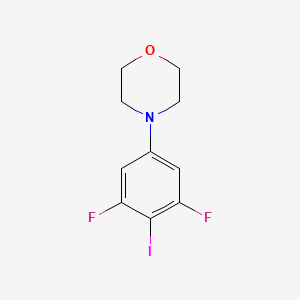
![2-amino-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14773397.png)
![Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14773401.png)
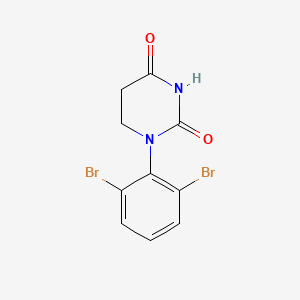
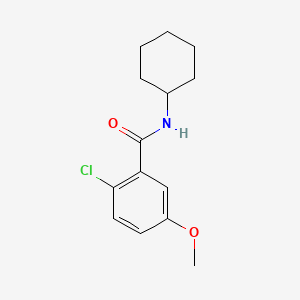
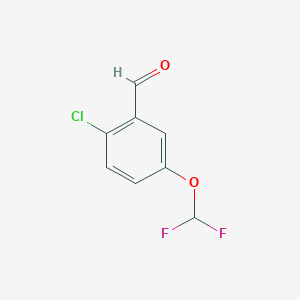
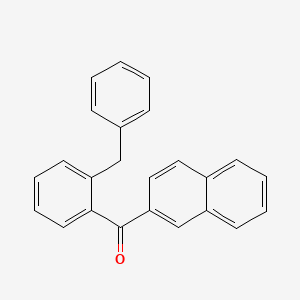
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14773450.png)
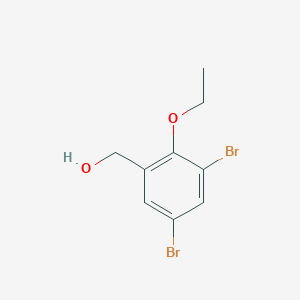
![1-[3-(Chloromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B14773477.png)
